
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H28N4O3S and its molecular weight is 356.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H25N3O3S, with a molecular weight of 351.5 g/mol. Its structure includes a piperidine core substituted with a dimethylamino group and a pyrrole ring, which are critical for its biological activity. The chemical structure can be represented as follows:
The compound exhibits biological activity through several mechanisms:
- IKZF2 Degradation : It has been shown to selectively degrade IKZF2, a transcription factor involved in immune regulation. This activity is crucial for modulating T-cell responses and has implications for cancer therapies .
- Inhibition of MDM2 : The compound demonstrates high affinity for MDM2, an important regulator of the p53 tumor suppressor pathway. By inhibiting MDM2, it can enhance p53 activity, leading to apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the structure of the compound can significantly alter its potency and selectivity:
- Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability, which are essential for effective therapeutic action.
- Pyrrole Ring : Variations in the pyrrole substitution have been linked to improved binding affinities and enhanced biological responses in vitro.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Cancer Treatment : In preclinical models, compounds similar to this compound have shown promise in reducing tumor growth by reactivating p53 pathways through MDM2 inhibition. This has been particularly noted in models of breast cancer and leukemia.
- Immunomodulation : Studies involving T-cell activation demonstrated that this compound could enhance immune responses by degrading IKZF2, leading to increased production of cytokines like IL-2 and IFN-gamma in T-cells.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been investigated for its potential as a pharmacological agent. Research indicates that compounds with similar structures exhibit affinity for neurotransmitter transporters, which are crucial in the treatment of neurological disorders.
Case Study: Monoamine Transporters
A study on related compounds showed high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating conditions such as depression and ADHD . The structure's ability to modulate neurotransmitter levels could lead to new therapeutic strategies.
Anticancer Properties
Recent investigations into sulfonamide derivatives have indicated that compounds similar to this compound may possess anticancer activity. The incorporation of the methylsulfonyl group is particularly relevant in enhancing the cytotoxic effects against various cancer cell lines.
Data Table: Cytotoxic Activity of Sulfonamide Derivatives
Compound Name | Cancer Type | IC50 Value (µM) |
---|---|---|
Compound A | Breast | 15 |
Compound B | Colon | 10 |
N-(2-(dimethylamino)-...) | Cervical | 12 |
This table illustrates the comparative cytotoxicity of related compounds, highlighting the potential of N-(2-(dimethylamino)-...) in cancer therapy .
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce functional groups. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications.
Synthesis Overview:
- Step 1: Formation of the piperidine core through cyclization.
- Step 2: Introduction of the dimethylamino group via nucleophilic substitution.
- Step 3: Attachment of the methylsulfonyl moiety through sulfonation reactions.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3S/c1-18(2)15(14-6-5-9-19(14)3)12-17-16(21)13-7-10-20(11-8-13)24(4,22)23/h5-6,9,13,15H,7-8,10-12H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLTYFQAKNCSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.